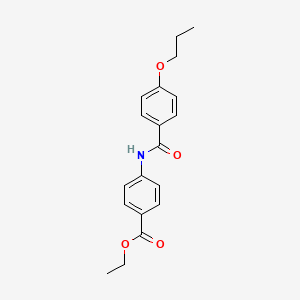

Ethyl 4-(4-propoxybenzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-propoxybenzamido)benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is commonly used in scientific research. This compound has shown promising results in various applications, such as in the field of medicine and agriculture.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on novel synthetic routes and the characterization of aromatic polyimides shows the development of new diamines and their polymerization with various anhydrides. These polymers exhibit high solubility in common organic solvents and significant thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005). Additionally, the synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate through a novel route highlights the versatility of benzamide derivatives in producing compounds with potentially unique biological activities (Al-Said & Al-Sghair, 2013).

Biological Activities and Applications

Significant research focuses on the biological activities of benzamide derivatives, including their role as anti-juvenile hormone agents. Such compounds have been shown to induce precocious metamorphosis in insects, suggesting applications in pest management and ecological studies (Kuwano et al., 2008). Another study on Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate demonstrates its ability to inhibit juvenile hormone synthesis, further cementing the potential of benzamide derivatives in biological research and pest control (Kaneko et al., 2011).

Antiproliferative and Antitumor Effects

The exploration of benzamide derivatives extends to their antiproliferative and antitumor effects, with studies demonstrating the synthesis of new compounds showing significant activity against cancer cell lines. This suggests potential therapeutic applications and the need for further research into their mechanism of action and efficacy in cancer treatment (Youssef et al., 2020).

Environmental and Health Impact

Research on parabens, which are structurally related to benzamides, indicates their potential impact on health, including effects on adipocyte differentiation. This highlights the broader implications of chemical compounds on human health and the environment, necessitating careful consideration in their application and study (Hu et al., 2013).

Mécanisme D'action

Target of Action

Ethyl 4-(4-propoxybenzamido)benzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are blocked by the compound, resulting in a loss of local sensation .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This action reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-(4-propoxybenzamido)benzoate are primarily related to the transmission of nerve impulses. By blocking the sodium ion channels on the nerve membrane, the compound disrupts the normal flow of ions, which is essential for nerve impulse conduction . The downstream effects of this disruption include a loss of local sensation, making the compound useful for local surgery and treatment .

Result of Action

The primary result of the action of Ethyl 4-(4-propoxybenzamido)benzoate is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the area where it is applied, without affecting consciousness . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

Propriétés

IUPAC Name |

ethyl 4-[(4-propoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDOWSWPRSQQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-propoxybenzamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)

![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2944555.png)

![N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2944557.png)